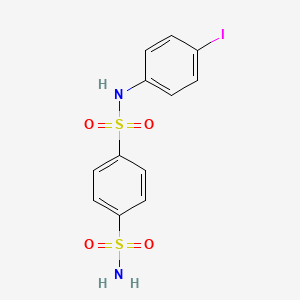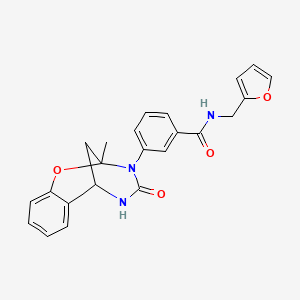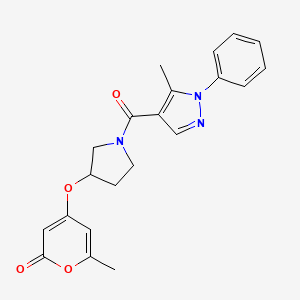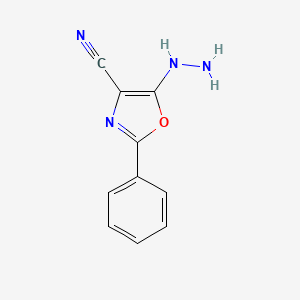
4-Nitrothiophene-2-carbaldehyde
Vue d'ensemble
Description
4-Nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H3NO3S . It has an average mass of 157.147 Da and a monoisotopic mass of 156.983368 Da .
Synthesis Analysis
Thiophene derivatives, including 4-Nitrothiophene-2-carbaldehyde, can be synthesized through various methods. One of the common methods is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The InChI code for 4-Nitrothiophene-2-carbaldehyde is 1S/C5H3NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The mode of action of 4-Nitrothiophene-2-carbaldehyde and similar compounds is thought to involve nucleophilic attack by intracellular thiols at the 2-position of the heterocyclic ring . Other active derivatives, such as 2,4-dinitrothiophene and 5-nitrothiophene-2-carbaldehyde, which have no displaceable halogen or leaving group, are thought to act by forming Meisenheimer complexes .Physical And Chemical Properties Analysis
4-Nitrothiophene-2-carbaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis of Schiff Bases
4-Nitrothiophene-2-carbaldehyde is used in the synthesis of Schiff bases containing substituted thiophene . These bases are characterized by Fourier transform infrared (FTIR), 1H and 13C NMR spectroscopy methods .
Biological Activities of Schiff Bases
Schiff bases with thiophene rings, synthesized using 4-Nitrothiophene-2-carbaldehyde, have wide biological activities and industrial applications . They exhibit antibacterial, antifungal, anticancer, anti-HIV, antitubercular, antiviral, anti-inflammatory, anticonvulsant, and antimalarial properties .
Corrosion Inhibitors
Some Schiff base compounds containing thiophene, synthesized using 4-Nitrothiophene-2-carbaldehyde, are known to be corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, synthesized using 4-Nitrothiophene-2-carbaldehyde, play a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives, synthesized using 4-Nitrothiophene-2-carbaldehyde, are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, synthesized using 4-Nitrothiophene-2-carbaldehyde, are used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmaceutical Applications
Thiophene derivatives, synthesized using 4-Nitrothiophene-2-carbaldehyde, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Brain Cyclooxygenase (COX) Inhibitor
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor with increased selectivity for COX-2 . It plays a role in the physiological control of synaptic plasticity and neurological disorders, including cerebrovascular and neurodegenerative disorders such as Alzheimer’s .
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mécanisme D'action
Target of Action
4-Nitrothiophene-2-carbaldehyde is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Pharmacokinetics
It is known that the compound has a molecular weight of 15715 , which could influence its bioavailability and pharmacokinetic profile.
Propriétés
IUPAC Name |
4-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNHJYYUGAEESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2957037.png)
![N-benzyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2957038.png)





![1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2957048.png)

![4-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957052.png)
![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)

